H-beta-HoGln-OH.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-HoGln-OH.HCl involves the reaction of L-beta-homoglutamine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure high purity and yield. The compound is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
H-beta-HoGln-OH.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to form amino derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
H-beta-HoGln-OH.HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of H-beta-HoGln-OH.HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to H-beta-HoGln-OH.HCl include:
- L-beta-homoglutamine
- (S)-3,6-Diamino-6-oxohexanoic acid
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its high purity and stability also contribute to its effectiveness in various research and industrial settings.
Properties
IUPAC Name |
3,6-diamino-6-oxohexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJADDIUIIUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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